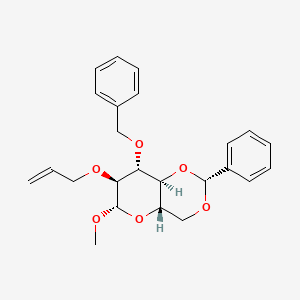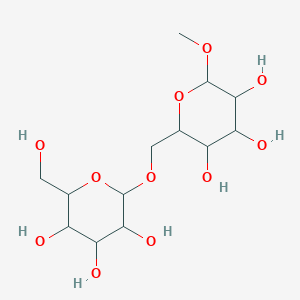![molecular formula C11H10BrN5O2 B8082899 (4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B8082899.png)
(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one” is known as 10Z-Hymenialdisine. It is a novel alkaloid isolated from the marine sponge Axinella damicornis. This compound is recognized for its inhibitory activity against various kinases, making it a significant molecule in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Hymenialdisine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[2,3-c]azepine core and subsequent functionalization to introduce the bromine and imidazole moieties. The reaction conditions typically involve the use of strong bases and specific solvents to achieve the desired transformations .
Industrial Production Methods: advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
化学反应分析
Types of Reactions: 10Z-Hymenialdisine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole ring, altering its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed on the pyrrolo[2,3-c]azepine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 10Z-Hymenialdisine with modified functional groups, which can be used for further biochemical studies .
科学研究应用
10Z-Hymenialdisine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkaloids and their derivatives.
Biology: The compound’s kinase inhibitory activity makes it a valuable tool for studying cell signaling pathways.
Medicine: Research into 10Z-Hymenialdisine’s potential therapeutic applications is ongoing, particularly in the context of cancer and neurodegenerative diseases.
作用机制
10Z-Hymenialdisine exerts its effects primarily through the inhibition of kinases. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of kinases such as cyclin-dependent kinases, CK1, and GSK-3β. This inhibition disrupts the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets and pathways involved include cell cycle regulation, apoptosis, and signal transduction .
相似化合物的比较
Staurosporine: Another kinase inhibitor with a broader spectrum of activity.
Indirubin: Known for its inhibitory effects on cyclin-dependent kinases.
Hymenialdisine: A closely related compound with similar biological activity.
Uniqueness: 10Z-Hymenialdisine is unique due to its specific inhibitory profile and the presence of the brominated pyrrolo[2,3-c]azepine core. This structural feature distinguishes it from other kinase inhibitors and contributes to its selective activity .
属性
IUPAC Name |
(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBAETXFFCOZOY-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)C2=C(/C1=C/3\C(=O)N=C(N3)N)C=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
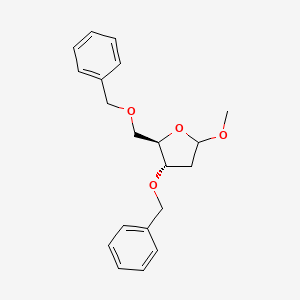
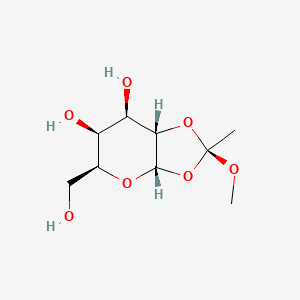
![sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
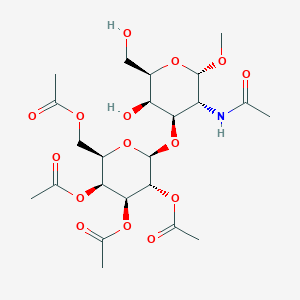
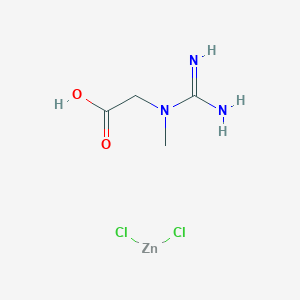
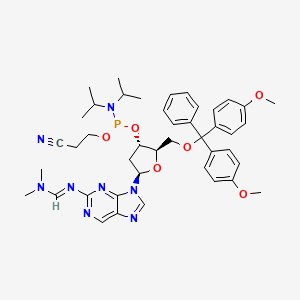
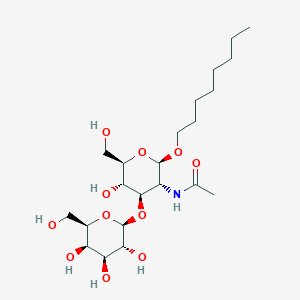
![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)
![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B8082875.png)

